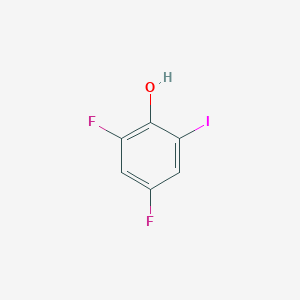

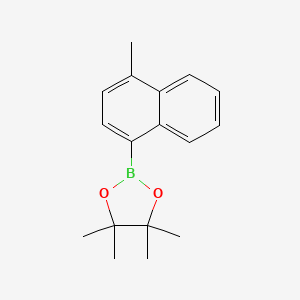

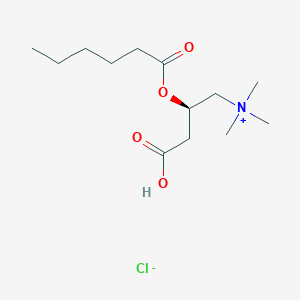

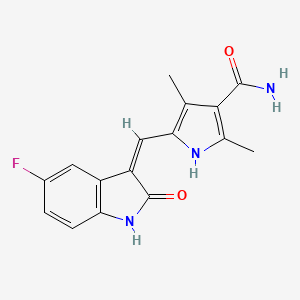

苄基 3,3-二甲基-4-氧代哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acids, and intramolecular cyclization. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline and proceeds through several steps to yield the title compound . Similarly, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves a series of reactions starting from 4-methylpyridinium, including SN2 substitution, reduction, oxidation, and acylation . These methods highlight the complexity and multi-step nature of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are often elucidated using techniques such as IR, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. For instance, the structural study of various 4-oxopiperidinium derivatives revealed the presence of mono- and triprotonated piperidinium cations, as well as extended hydrogen-bonded systems . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including Mitsunobu reactions, oximation, and intramolecular nucleophilic displacement. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield hydroxypiperidine carboxylates, and subsequent reactions can afford trans isomers . The ability to selectively synthesize different isomers is important for the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and hydrogen bonding capability, are influenced by their molecular structure. The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, for example, shows intermolecular N—H⋯O hydrogen bonds forming a porous three-dimensional network . These properties are essential for the practical application of these compounds in pharmaceuticals and other industries.

科学研究应用

对映选择性合成

王等人 (2018 年) 的一项研究探索了使用辛可纳生物碱作为相转移催化剂,对 4-氧代-3-哌啶甲酸甲酯进行对映选择性苄基化。这种方法导致合成了 (R)-1,3-二苄基-4-氧代哌啶-3-羧酸甲酯,展示了这些化合物在为生物活性化合物创造手性 3-苄基哌啶骨架中的效用 (王、赵、薛和陈,2018 年)。

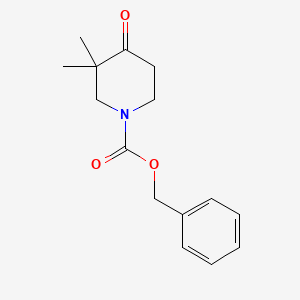

蛋白酪氨酸激酶抑制剂的合成

陈新志 (2011 年) 报告了一种合成叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯的有效方法,叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯是制造 Jak3 抑制剂 CP-690550 的重要中间体。该方法展示了该化合物在制药剂合成中的作用,突出了其在药物发现中的多功能性和效用 (陈新志,2011 年)。

哌啶衍生物的立体选择性合成

Moskalenko 和 Boev (2014 年) 开发了一种形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯的方法,该酯与高立体选择性环化成 N-Boc 哌啶衍生物的顺式异构体,与氧杂环融合。本研究说明了该化合物在构建复杂的分子结构中的作用,这在药物化学和材料科学中很有用 (Moskalenko 和 Boev,2014 年)。

3-氮杂双环[3.3.1]壬烷衍生物的合成

Vafina 等人 (2003 年) 探索了 (乙基) 1-苄基-4-氧代哌啶-3-羧酸甲酯 (乙基) 与 α,β-不饱和羰基化合物的迈克尔反应。这导致形成各种取代的 (乙基) 3-苄基-9-氧代-3-氮杂双环[3.3.1]壬烷-1-羧酸甲酯,展示了这些化合物在合成具有潜在药理活性的新型双环结构中的效用 (Vafina、Yakhina、Khakimova、Spirikhin、Galin 和 Yunusov,2003 年)。

安全和危害

The compound has a signal word of “Warning” and its hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSLEQTUOGKAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624243 |

Source

|

| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

CAS RN |

473838-66-3 |

Source

|

| Record name | Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473838-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)